![molecular formula C19H20N2O2 B5782820 N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as IBPPA and is synthesized through a specific method that involves the use of various chemicals.
Mecanismo De Acción
The mechanism of action of IBPPA is not fully understood. However, it is believed to inhibit the production of prostaglandins and cytokines, which are involved in inflammation and pain. IBPPA has also been shown to induce apoptosis in cancer cells, which may be responsible for its antitumor properties.
Biochemical and Physiological Effects:
IBPPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. IBPPA has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, IBPPA has been studied for its potential use in drug delivery systems, as it has been found to be biocompatible and non-toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IBPPA in lab experiments include its potential therapeutic applications, its ability to reduce inflammation and pain, and its potential use in drug delivery systems. However, there are also some limitations to using IBPPA in lab experiments. For example, the mechanism of action of IBPPA is not fully understood, and more research is needed to determine its exact mode of action. Additionally, IBPPA may have some side effects that need to be studied further.
Direcciones Futuras
There are several future directions for research on IBPPA. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of IBPPA in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the potential side effects of IBPPA and to study its pharmacokinetics and pharmacodynamics. Overall, IBPPA has shown promising results in scientific research and may have potential therapeutic applications in the future.
Métodos De Síntesis
IBPPA is synthesized through a multi-step process that involves the use of various chemicals. The first step involves the preparation of 3-phenylacrylamide by reacting cinnamic acid with ammonia. The second step involves the preparation of N-(3-nitrophenyl)isobutyramide by reacting 3-nitrobenzoyl chloride with isobutyric acid. The final step involves the reduction of N-(3-nitrophenyl)isobutyramide with tin (II) chloride to yield IBPPA.
Aplicaciones Científicas De Investigación
IBPPA has been primarily studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. IBPPA has been tested in various in vitro and in vivo models, and it has shown promising results. This compound has also been studied for its potential use in drug delivery systems.
Propiedades
IUPAC Name |
2-methyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)19(23)21-17-10-6-9-16(13-17)20-18(22)12-11-15-7-4-3-5-8-15/h3-14H,1-2H3,(H,20,22)(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKPUJYQLTPNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

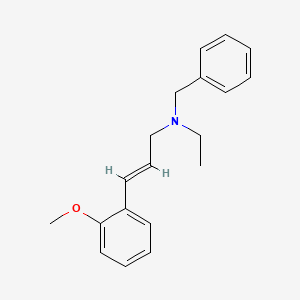

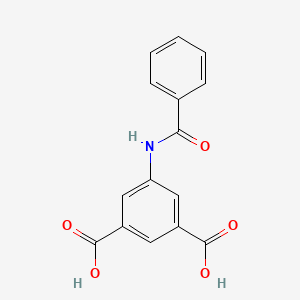

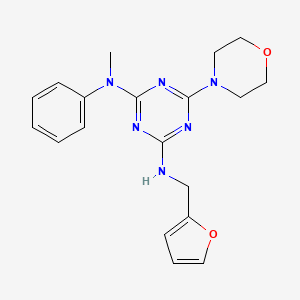
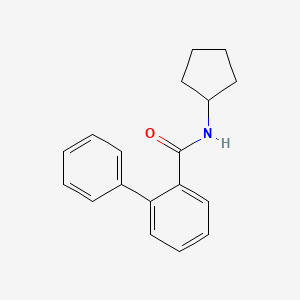
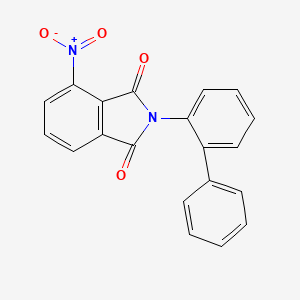
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)
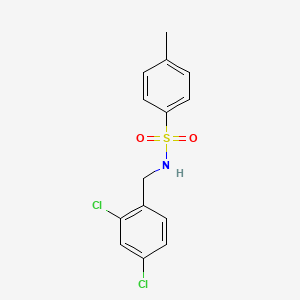
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
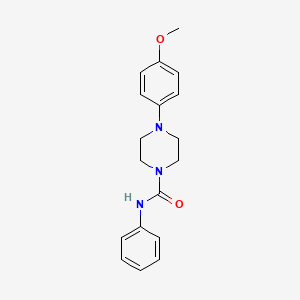
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)